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molecular formula C9H12N2S B8523880 2-(Ethylamino)-4,5-dimethylthiophene-3-carbonitrile

2-(Ethylamino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No. B8523880
M. Wt: 180.27 g/mol
InChI Key: GXUFHKFGMOUAMA-UHFFFAOYSA-N
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Patent
US08541421B2

Procedure details

To a mixture of 2-(benzylamino)-4,5-dimethylthiophene-3-carbonitrile (302 mg, 2.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and a catalytic amount of potassium iodide in acetonitrile (1 mL) in a 20 mL microwave vial was added ethyl iodide (310 mg, 2.0 mmol). The reaction vial was placed in a microwave reactor for 15 minutes at 165° C. The reaction mixture was dissolved in ethyl acetate and washed with water and brine. The ethyl acetate portion was dried over sodium sulfate and solvent was evaporated under reduced pressure, and the product was purified by prep HPLC using acetonitrile/water as solvent. MS 181 (MH+).
Name
2-(benzylamino)-4,5-dimethylthiophene-3-carbonitrile
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
310 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[S:10][C:11]([CH3:17])=[C:12]([CH3:16])[C:13]=1[C:14]#[N:15])[C:2]1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].C(I)C>C(#N)C.C(OCC)(=O)C>[CH2:1]([NH:8][C:9]1[S:10][C:11]([CH3:17])=[C:12]([CH3:16])[C:13]=1[C:14]#[N:15])[CH3:2] |f:1.2.3,4.5|

Inputs

Step One
Name
2-(benzylamino)-4,5-dimethylthiophene-3-carbonitrile
Quantity
302 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1SC(=C(C1C#N)C)C
Name
Quantity
276 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
310 mg
Type
reactant
Smiles
C(C)I
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate portion was dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was purified by prep HPLC

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)NC=1SC(=C(C1C#N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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